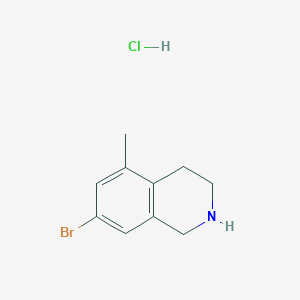

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

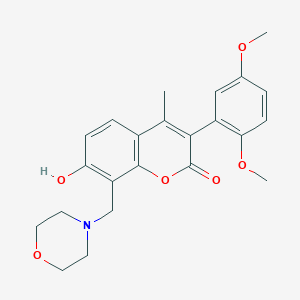

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline derivatives often involves the lithiation of methylarylidene-tert-butylamines, followed by formylation, reductive amination in one pot, and the removal of the tert-butyl group from the nitrogen. This method provides a convenient route to synthesize these compounds (Zlatoidský & Gabos, 2009).

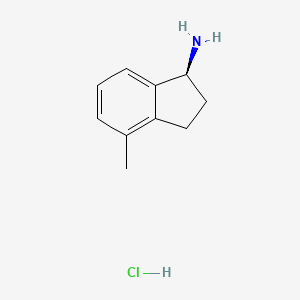

Molecular Structure Analysis

Molecular structure analysis, often determined through X-ray crystallography, provides insights into the arrangement of atoms within the compound. The structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, closely related to the compound of interest, was established through such analysis, highlighting the configuration of its molecular framework (Rudenko et al., 2013).

Chemical Reactions and Properties

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, indicative of its reactivity and potential utility in synthetic chemistry. Novel transformations and rearrangements are noted, such as during Mannich reactions, where unexpected isoquinobenzoxazepines are formed, showcasing the compound's versatile reactivity (Natarajan et al., 1979).

Physical Properties Analysis

The physical properties of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, such as solubility, melting point, and stability, are critical for its handling and application in various chemical processes. However, detailed information specific to these physical properties requires further research for comprehensive analysis.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical groups, define the compound's behavior in chemical reactions. The presence of the bromo and methyl groups on the tetrahydroisoquinoline skeleton influences its electrophilic and nucleophilic properties, enabling it to participate in a wide range of chemical transformations. For instance, its utility in the synthesis of isoquinoline inhibitors showcases its importance in the development of pharmaceuticals (Lei et al., 2015).

Applications De Recherche Scientifique

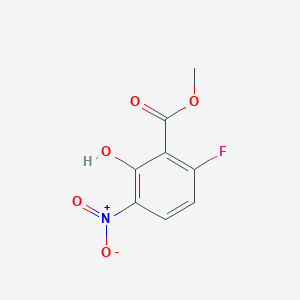

Synthesis of AMPA Receptor Antagonist

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in the synthesis of competitive AMPA receptor antagonists, as demonstrated in the study by Geng Min (2011). The process includes various chemical reactions such as nitration, methylation, reduction, and Suzuki coupling, highlighting its significance in pharmaceutical chemistry (Geng Min, 2011).

Novel Brominated Compounds from Red Algae

In research conducted by Ming Ma et al. (2007), brominated tetrahydroisoquinolines, including variants of the 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline, were isolated from the red alga Rhodomela confervoides. These compounds have potential applications in natural product chemistry and pharmacology (Ming Ma et al., 2007).

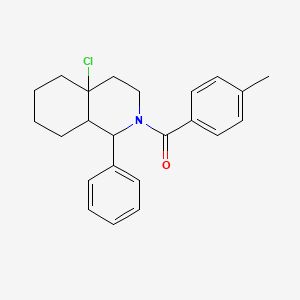

Development of Isoquinoline Alkaloid Derivatives

A 2023 study by A. Azamatov et al. explored the synthesis and evaluation of 1-aryltetrahydroisoquinoline alkaloid derivatives, including the 7-bromo variant. This research is significant for understanding the structure-toxicity relationships and potential pharmacological applications of these compounds (A. Azamatov et al., 2023).

Synthesis of Pyrrolo[2,1-a]isoquinolines

The compound is also used in the synthesis of pyrrolo[2,1-a]isoquinolines, as described by L. Voskressensky et al. (2010). This research highlights its role in creating stable ylides and facilitating the production of substituted dihydropyrrolo[2,1-a]isoquinolines (L. Voskressensky et al., 2010).

Role in Isoquino[2,1-a][3,1]benzoxazine Synthesis

A study by S. Stanforth (2000) demonstrated the use of 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline in the synthesis of novel isoquino[2,1-a][3,1]benzoxazine derivatives. This research contributes to the field of heterocyclic chemistry (S. Stanforth, 2000).

Inhibition of Phenylethanolamine N-Methyltransferase

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is also relevant in studies on the inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis, as evidenced by research conducted by B. Blank et al. (1980) and R. Demarinis et al. (1981) (B. Blank et al., 1980), (R. Demarinis et al., 1981).

Propriétés

IUPAC Name |

7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-7-4-9(11)5-8-6-12-3-2-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOQSRJBCZRWIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCNC2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)

![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)

![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)

![7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480527.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)

![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)